14-Pentadecenoic acid

Vue d'ensemble

Description

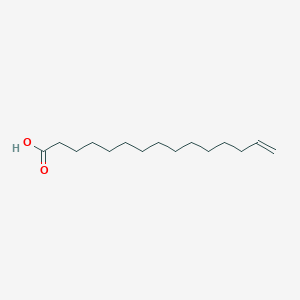

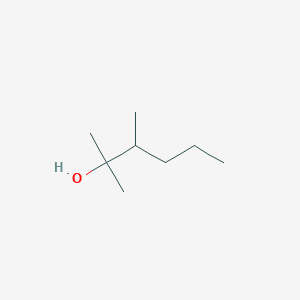

14-Pentadecenoic acid is a 15-carbon, long-chain fatty acid that contains an alkene functional group on the terminal carbon of its aliphatic tail .

Synthesis Analysis

The oxidation pattern of this fatty acid resulting from growth of M. cerificans at the expense of the parent alkene has been reported . 14-Pentadecenoic acid has been used in the fabrication of fibrous scaffold biomaterials for tissue engineering applications and for the construction of metallomesogenic side-chain polymers that coat capillary columns used in gas chromatography .

Molecular Structure Analysis

The molecular formula of 14-Pentadecenoic acid is C15H28O2 . It has a molecular weight of 240.38 g/mol . The InChI representation of the molecule is InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) .

Chemical Reactions Analysis

14-Pentadecenoic acid is a long-chain fatty acid . The oxidation pattern of this fatty acid resulting from growth of M. cerificans at the expense of the parent alkene has been reported .

Physical And Chemical Properties Analysis

14-Pentadecenoic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 351.2±11.0 °C at 760 mmHg . The enthalpy of vaporization is 65.5±6.0 kJ/mol . The flash point is 248.2±14.4 °C . The index of refraction is 1.460 . The molar refractivity is 72.8±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . It has 13 freely rotating bonds .

Applications De Recherche Scientifique

Cardiometabolic Health Enhancement

14-Pentadecenoic acid has been identified as an essential odd-chain saturated fatty acid that plays a significant role in cardiometabolic health. It is known to activate AMPK and inhibit mTOR, which are core components of the human longevity pathway . Individuals with low circulating concentrations of this fatty acid have a higher risk of developing conditions such as type 2 diabetes, heart disease, and nonalcoholic fatty liver disease .

Anti-inflammatory and Antifibrotic Activities

In cell-based assays, 14-Pentadecenoic acid has demonstrated anti-inflammatory effects by lowering biomarkers like MCP-1, TNFα, IL-10, and IL-17A/F. It also exhibits antifibrotic activities, which are beneficial in treating diseases characterized by excessive fibrous tissue formation .

Anticancer Potential

The compound has shown promise in anticancer research, with activities that parallel common anti-cancer therapeutics such as gemcitabine and paclitaxel. At optimal doses, it shares clinically relevant activities with rapamycin, a well-known anticancer agent .

Mood Disorders and Mental Health

At certain concentrations, 14-Pentadecenoic acid has cell-based properties similar to bupropion, a compound used to treat depression and other mood disorders. This suggests potential applications in the treatment of mental health conditions .

Antimicrobial Properties

The fatty acid has been compared to antimicrobials like climabazole and clarithromycin, indicating its potential use in combating microbial infections. This could lead to new treatments for bacterial and fungal diseases .

Tissue Engineering and Biomaterials

14-Pentadecenoic acid has been utilized in the fabrication of fibrous scaffold biomaterials for tissue engineering applications. These scaffolds are crucial for supporting the growth and regeneration of tissues .

Gas Chromatography

The compound has been used in the construction of metallomesogenic side-chain polymers that coat capillary columns used in gas chromatography. This application is important for improving the separation and analysis of chemical mixtures .

Nutritional Supplementation

Given its broad activities relevant to health and its status as an essential fatty acid, 14-Pentadecenoic acid is being considered for inclusion in dietary supplements to support overall health and longevity .

Safety And Hazards

Propriétés

IUPAC Name |

pentadec-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZYAQCDBBLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337655 | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Pentadecenoic acid | |

CAS RN |

17351-34-7 | |

| Record name | 14-Pentadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources of 14-pentadecenoic acid according to the research provided?

A1: The research highlights two primary sources of 14-pentadecenoic acid:

- Oil-tea cake: This byproduct of tea-oil production from Camellia oleifera seeds contains 14-pentadecenoic acid as a significant component of its benzene/ethanol extractives. Pyrolysis-GC/MS analysis confirmed its presence in the 300°C pyrolyzate. []

- Microbial synthesis: Micrococcus cerificans can produce 14-pentadecenoic acid when grown in a medium containing 1-pentadecene as a carbon source. This suggests a preferential methyl-group attack during the microbial assimilation of the alkene. []

Q2: Can you elaborate on the method used to identify 14-pentadecenoic acid in oil-tea cake?

A2: Researchers utilized Pyrolysis-GC/MS to identify 14-pentadecenoic acid in the benzene/ethanol extractives of oil-tea cake. This technique involves thermally decomposing the sample at 300°C and analyzing the resulting volatile compounds using gas chromatography coupled with mass spectrometry. This method allows for the separation and identification of individual compounds based on their retention times and mass spectra. []

Q3: The research mentions that ultrasound can be used to extract valuable compounds from pollen. Could this method be applicable to extract 14-pentadecenoic acid from oil-tea cake?

A3: While the research demonstrates successful ultrasound-assisted extraction of polyphenols from pollen [], it doesn't directly address 14-pentadecenoic acid extraction from oil-tea cake. Further research is needed to determine the efficacy of this method for 14-pentadecenoic acid extraction, considering factors like solubility and potential degradation during sonication.

Q4: Can you describe a chemical synthesis route for 14-pentadecenoic acid?

A4: One of the provided research papers details a chemical synthesis route for 14-pentadecenoic acid (13) starting from methyl 10-undecenoate. The process involves several steps: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)